

environmental fate and transport of chromate in soil

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Fate and Transport of Chromate in Soil

Introduction

Chromium (Cr) is a naturally occurring element found in the Earth's crust, typically at concentrations ranging from 10 to 150 mg/kg.[1] However, anthropogenic activities such as ore refining, electroplating, leather tanning, and waste disposal have led to significant environmental contamination.[2][3][4] The environmental concern with chromium is primarily linked to its oxidation state. The two most stable and common oxidation states are trivalent chromium [Cr(III)] and hexavalent chromium [Cr(VI)].[5]

Cr(III) is relatively non-toxic, less soluble, and largely immobile in soil environments.[2][6] In contrast, Cr(VI), which typically exists as highly soluble oxyanions like **chromate** (CrO_4^{2-}) and di**chromate** ($Cr_2O_7^{2-}$), is acutely toxic, carcinogenic, and highly mobile.[1][2][7] The high mobility of Cr(VI) allows it to leach through the soil profile, contaminate groundwater, and enter the food chain, posing a significant risk to ecosystems and human health.[2][8] This guide provides a detailed overview of the chemical transformations, transport mechanisms, and key environmental factors that govern the fate of **chromate** in soil.

Sources of Chromium Contamination

Chromium contamination in soil originates from both natural and anthropogenic sources.

- Natural Sources: The primary natural source of chromium is the weathering of ultramafic and serpentinite rocks, which contain Cr(III)-bearing minerals like chromite.[3][9] Naturally occurring manganese (Mn) oxides in the soil can oxidize this geogenic Cr(III) to the more hazardous Cr(VI).[9][10]
- Anthropogenic Sources: Industrial activities are the predominant source of highconcentration chromium contamination.[2] Key sources include:
 - Tannery and Timber Treatment Industries: Tanneries use basic chromium sulfate [Cr(III)] and discharge significant amounts in waste effluent, while timber treatment uses Cr(VI) compounds.[4][11] It is estimated that in India alone, 2,000–3,000 tons of chromium escape into the environment annually from tanneries.[4]
 - Industrial and Municipal Waste: Improper disposal of industrial sludge, fly ash, and municipal trash contributes to soil contamination.[3][12]
 - Manufacturing and Plating: Electroplating, steel production, and pigment manufacturing
 often use Cr(VI), and improper waste management leads to environmental releases.[2][13]
 In some contaminated sites, Cr(VI) concentrations in soil can reach as high as 30,000
 mg/kg.[2]
 - Agricultural Practices: The application of certain pesticides, phosphate fertilizers, and sewage sludge can introduce chromium into agricultural soils.[14]

Chromium Speciation and Transformations in Soil

The fate of chromium is fundamentally controlled by redox (reduction-oxidation) reactions that interconvert Cr(III) and Cr(VI). These transformations are heavily influenced by soil properties. [15][16]

Reduction of Hexavalent Chromium (Cr(VI) to Cr(III))

The reduction of toxic, mobile Cr(VI) to the less toxic, immobile Cr(III) is the most significant natural attenuation process and the primary goal of many remediation strategies.[1][17] This is an effective means of chromium immobilization in soil.[1] The main reducing agents in soil are:

- Soil Organic Matter (SOM): Organic matter, including humic and fulvic acids, can directly reduce Cr(VI) to Cr(III).[5][18] This process is spontaneous and is considered the most influential factor in chromium mobility.[6][7] The reduction rate increases in soils with higher organic content and at lower pH values.[16][18]
- Ferrous Iron (Fe(II)): Soluble Fe(II) or iron in the structure of minerals is a common and effective reductant of Cr(VI) in soil and aquatic systems.[5][18]
- Reduced Sulfur Compounds: Sulfide ions (HS⁻) can also act as reducing agents for Cr(VI).
 [18]
- Microbial Activity: Many indigenous soil microorganisms can enzymatically reduce Cr(VI) to Cr(III), often using organic matter as an energy source.[1][19]

The reduction of Cr(VI) is generally described as a first-order reaction with respect to the Cr(VI) concentration.[1][18]

Oxidation of Trivalent Chromium (Cr(III) to Cr(VI))

While less common, the oxidation of Cr(III) to the more hazardous Cr(VI) can occur under specific soil conditions, posing a long-term risk.

Manganese (Mn) Oxides: The primary oxidant responsible for converting Cr(III) to Cr(VI) in soils is manganese (IV) oxides (e.g., birnessite).[5][10][13][18] This process is more prevalent in soils with high Mn oxide content, low organic matter, and acidic conditions.[9] [13][18] The reaction involves the adsorption of Cr(III) onto the mineral surface, followed by electron transfer.[9]

The diagram below illustrates the central redox pathways for chromium in the soil environment.

Click to download full resolution via product page

Caption: Key redox transformations of chromium in the soil environment.

Adsorption and Desorption Processes

Sorption (adsorption and desorption) to soil particles is a critical process controlling the mobility and bioavailability of chromium. The two oxidation states behave very differently.

Cr(III) Adsorption: As a cation (Cr³+), Cr(III) is strongly adsorbed to negatively charged soil components like clay minerals and organic matter through cation exchange and surface complexation.[11][20] Cr(III) adsorption increases with increasing soil pH and cation exchange capacity (CEC).[11] At pH values above 5.5, Cr(III) tends to precipitate as insoluble hydroxides (e.g., Cr(OH)₃), further limiting its mobility.[6]

Cr(VI) Adsorption: As an anion (CrO₄²⁻, HCrO₄⁻), Cr(VI) is not strongly retained by most soils, which are typically net negatively charged.[11] Adsorption is generally weak and occurs on positively charged surfaces of iron and aluminum oxides, particularly under acidic conditions (pH < 7).[6][8] The presence of competing anions, such as sulfate (SO₄²⁻), can inhibit **chromate** adsorption.[6] Consequently, Cr(VI) is much more mobile in soils than Cr(III).[11][20]

The table below summarizes Freundlich adsorption parameters from a study on 12 different Australian soils, illustrating the much stronger adsorption of Cr(III) compared to Cr(VI).

Table 1: Freundlich Adsorption Parameters for Cr(III) and Cr(VI)

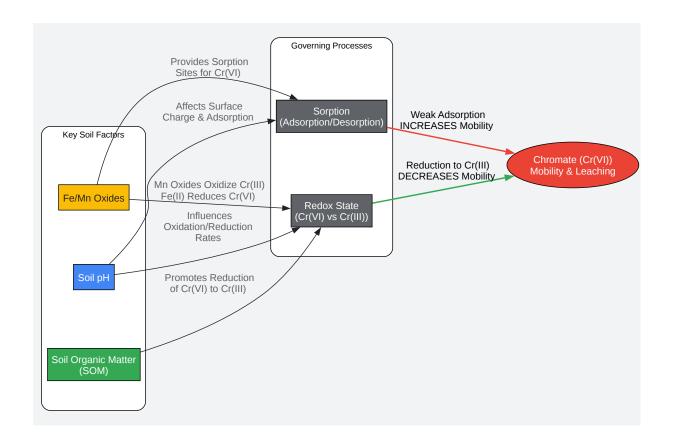
Soil Property	Adsorbate	Freundlich Kf ((mg/kg)/(mg/L)1/n)	Freundlich n	Correlation with Kf
Varies	Cr(III)	Higher values	-	Positive with pH and CEC
Varies	Cr(VI)	Lower values	-	No significant correlation

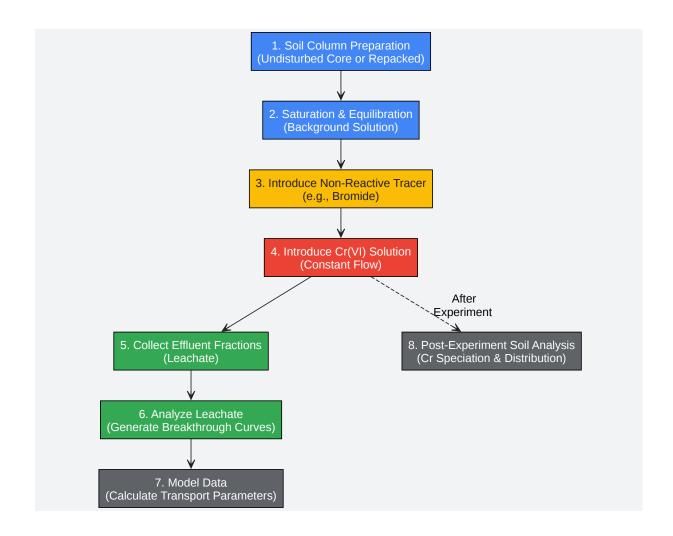
(Data synthesized from Bolan et al., 2013)[11]

Transport and Mobility in Soil

The transport of **chromate** through the soil is primarily governed by its high solubility and weak interaction with soil particles.

- Leaching: Due to its anionic nature and weak adsorption, Cr(VI) is readily leached from the topsoil into lower soil horizons and potentially into groundwater.[2][7] Its movement rate can be essentially the same as that of groundwater.[2]
- Influence of Soil Properties:
 - Organic Matter: Higher organic content enhances the reduction of Cr(VI) to immobile
 Cr(III), thereby strongly decreasing chromium mobility and leaching.[6][7]




- pH: In alkaline soils, Cr(VI) is highly mobile.[8] Under acidic conditions, mobility can be reduced due to increased adsorption to iron oxides and enhanced reduction to Cr(III).[8]
 [16]
- Soil Texture: Clayey soils containing iron and manganese oxides can retard Cr(VI) migration more than sandy soils.[8]

The following diagram illustrates the logical relationships between key soil factors and their impact on **chromate** mobility.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. irrec.ifas.ufl.edu [irrec.ifas.ufl.edu]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Foundational & Exploratory

- 3. Chromium toxicity, speciation, and remediation strategies in soil-plant interface: A critical review PMC [pmc.ncbi.nlm.nih.gov]
- 4. Speciation of Chromium in Soil and Sludge in the Surrounding Tannery Region, Ranipet, Tamil Nadu PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Leaching and reduction of chromium in soil as affected by soil organic content and plants -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genesis of hexavalent chromium from natural sources in soil and groundwater PMC [pmc.ncbi.nlm.nih.gov]
- 10. www1.udel.edu [www1.udel.edu]
- 11. old.iuss.org [old.iuss.org]
- 12. Frontiers | Chromium toxicity, speciation, and remediation strategies in soil-plant interface: A critical review [frontiersin.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. lib3.dss.go.th [lib3.dss.go.th]
- 19. Effect of microbial activity on the mobility of chromium in soils PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- To cite this document: BenchChem. [environmental fate and transport of chromate in soil].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082759#environmental-fate-and-transport-of-chromate-in-soil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com